O-Isopropyl Chlorthalidone
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Overview
Description
O-Isopropyl Chlorthalidone is a chemical compound that belongs to the class of thiazide-like diuretics. It is structurally related to chlorthalidone, a well-known diuretic used in the treatment of hypertension and edema. This compound is primarily used as a reference material in biochemical research and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Isopropyl Chlorthalidone involves the isopropylation of chlorthalidone. The process typically includes the reaction of chlorthalidone with isopropyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: O-Isopropyl Chlorthalidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
O-Isopropyl Chlorthalidone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
O-Isopropyl Chlorthalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The resulting diuretic effect reduces plasma volume and decreases blood pressure . The compound also exhibits pleiotropic effects, such as reducing platelet aggregation and vascular permeability .
Comparison with Similar Compounds
Chlorthalidone: The parent compound, widely used as a diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Comparison: O-Isopropyl Chlorthalidone is unique due to its isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. While chlorthalidone and hydrochlorothiazide are well-established in clinical use, this compound is primarily used in research settings .
Properties
Molecular Formula |
C17H17ClN2O4S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-chloro-5-(3-oxo-1-propan-2-yloxy-2H-isoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17ClN2O4S/c1-10(2)24-17(13-6-4-3-5-12(13)16(21)20-17)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H,20,21)(H2,19,22,23) |
InChI Key |
QCLXXCMKIVGGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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